Emlenoflast - 1995067-59-8

Emlenoflast

Catalog Number: EVT-3461368
CAS Number: 1995067-59-8
Molecular Formula: C19H24N4O3S
Molecular Weight: 388.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Emlenoflast is classified as a small molecule inhibitor targeting the NLRP3 inflammasome, which plays a significant role in various inflammatory conditions and autoimmune diseases. The compound's development is part of a broader effort to explore NLRP3 inhibitors as potential treatments for these diseases, reflecting its relevance in current pharmacological research .

Synthesis Analysis

Methods and Technical Details

The synthesis of Emlenoflast involves several key steps that typically include the formation of specific functional groups and structural motifs essential for its biological activity. Although detailed synthetic pathways specific to Emlenoflast are not extensively documented, similar compounds often utilize techniques such as:

  • Refluxing: Commonly employed in organic synthesis to facilitate reactions at elevated temperatures.
  • Chromatography: High-performance liquid chromatography (HPLC) is frequently used for purification and analysis of the compound during synthesis.
  • Titration: Non-aqueous titration methods may be applied to determine the purity and concentration of the final product.

These methods ensure that the synthesized compound meets the necessary purity and structural integrity required for biological testing .

Molecular Structure Analysis

Structure and Data

Emlenoflast's molecular structure is characterized by specific functional groups that enable its interaction with the NLRP3 inflammasome. While precise structural data may not be readily available, compounds in this class typically exhibit:

  • Core Structure: A scaffold that supports various substituents critical for binding.
  • Functional Groups: Presence of amines, carboxylic acids, or sulfonamide moieties that enhance solubility and biological activity.

The molecular weight, melting point, and other physicochemical properties would be determined through standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions and Technical Details

Emlenoflast participates in various chemical reactions that are pivotal for its mechanism of action. Key reactions include:

  • Binding Interactions: The compound likely forms non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with components of the NLRP3 inflammasome.
  • Inhibition Mechanism: The precise mechanism by which Emlenoflast inhibits NLRP3 activation involves blocking the assembly or function of the inflammasome complex.

Technical details regarding these reactions would typically involve kinetic studies to assess binding affinity and inhibition constants .

Mechanism of Action

Process and Data

The mechanism of action of Emlenoflast revolves around its ability to inhibit the NLRP3 inflammasome pathway. This process generally involves:

  1. Priming Phase: Emlenoflast may modulate upstream signals that lead to the expression of NLRP3.
  2. Activation Phase: By interfering with the oligomerization of NLRP3 or recruitment of ASC (apoptosis-associated speck-like protein), Emlenoflast prevents the formation of the active inflammasome complex.
  3. Cytokine Release: The inhibition ultimately leads to decreased production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18, which are crucial mediators in inflammatory responses.

Quantitative data on efficacy can be derived from cellular assays measuring cytokine levels post-treatment with Emlenoflast .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Emlenoflast exhibits several physical and chemical properties relevant to its function:

  • Solubility: Typically assessed in various solvents; high solubility can enhance bioavailability.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; studies often involve stress testing under different pH and temperature conditions.
  • Melting Point: This property can provide insights into purity levels; higher melting points often indicate higher purity.

Data regarding these properties would generally be obtained through standard laboratory techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) .

Applications

Scientific Uses

Emlenoflast is primarily investigated for its potential applications in treating autoimmune diseases by modulating inflammatory responses. Specific areas of interest include:

  • Rheumatoid Arthritis: Targeting inflammation associated with joint damage.
  • Inflammatory Bowel Disease: Reducing inflammation in gastrointestinal tract disorders.
  • Neurodegenerative Diseases: Exploring its role in neuroinflammation linked to conditions like Alzheimer's disease.

Research continues to expand on these applications as understanding of Emlenoflast’s mechanism deepens .

Introduction to Emlenoflast as a Therapeutic Agent

Pharmacological Target: NLRP3 Inflammasome in Inflammatory Pathogenesis

The NLRP3 (NOD-, LRR-, and pyrin domain-containing protein 3) inflammasome is a cytosolic multiprotein complex that serves as a master regulator of innate immunity. It comprises the sensor protein NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and the effector pro-caspase-1. Upon activation by pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), it catalyzes the cleavage of pro-caspase-1 into its active form. This triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, alongside gasdermin D-mediated pyroptosis—a lytic form of programmed cell death [2] [10].

NLRP3 activation requires a two-step process:

  • Priming (Signal 1): NF-κB-dependent transcriptional upregulation of NLRP3 and pro-IL-1β via Toll-like receptors (TLRs) or cytokine receptors.
  • Activation (Signal 2): Triggered by diverse stimuli (e.g., ATP, crystalline structures, ROS), leading to NLRP3 oligomerization and inflammasome assembly [8] [10]. Dysregulated NLRP3 activation is implicated in the pathogenesis of multiple chronic diseases. For instance, in neurodegenerative disorders like Alzheimer’s disease, amyloid-β fibrils activate NLRP3 in microglia, driving neuroinflammation and neuronal damage [4]. In metabolic syndromes, cholesterol crystals or fatty acids activate NLRP3 in macrophages, perpetuating insulin resistance and atherosclerosis [5] [8]. Reactive oxygen species (ROS), particularly mitochondrial ROS (mtROS), act as critical second messengers by inducing TXNIP dissociation from thioredoxin, thereby facilitating TXNIP-NLRP3 binding and inflammasome activation [10].

Table 1: NLRP3 Inflammasome-Associated Diseases and Key Pathogenic Triggers

Disease CategoryKey Pathogenic TriggersConsequence of NLRP3 Activation
Neurodegenerative (Alzheimer’s)Amyloid-β fibrils, mitochondrial ROSChronic neuroinflammation, neuronal death
Metabolic (Type 2 diabetes)Cholesterol crystals, free fatty acidsInsulin resistance, pancreatic β-cell damage
Autoimmune (RA, gout)Uric acid crystals, particulate matterJoint inflammation, tissue destruction
Cardiovascular (Atherosclerosis)Oxidized LDL, cholesterol crystalsPlaque instability, vascular remodeling

Rationale for NLRP3 Inflammasome Inhibition in Autoimmune and Neuroinflammatory Disorders

Aberrant NLRP3 activation contributes to disease progression through two primary mechanisms:

  • Cytokine-Driven Inflammation: Mature IL-1β and IL-18 recruit immune cells, amplify inflammatory cascades, and disrupt tissue homeostasis. In rheumatoid arthritis, IL-1β synergizes with TNF-α to induce synovitis and bone erosion [2].
  • Pyroptosis: Gasdermin D pore formation releases additional DAMPs (e.g., ATP, mtDNA), creating a self-sustaining inflammatory loop. In Parkinson’s disease, α-synuclein aggregates activate NLRP3 in microglia, amplifying dopaminergic neuron loss via pyroptosis [4] [10].

Genetic evidence underscores NLRP3's pathogenic role: Gain-of-function mutations in NLRP3 cause cryopyrin-associated periodic syndromes (CAPS), characterized by systemic inflammation and organ damage. IL-1β blockade (e.g., canakinumab) reverses CAPS symptoms, validating NLRP3/IL-1β as therapeutic targets [2] [9]. In Alzheimer’s models, NLRP3 deficiency reduces amyloid plaque load and cognitive decline, while in atherosclerosis-prone mice, it attenuates plaque formation [4] [8].

Neuroinflammatory disorders present unique challenges due to the blood-brain barrier (BBB). NLRP3 activation in microglia and astrocytes drives neurotoxicity in multiple sclerosis and traumatic brain injury. Inhibitors with CNS penetration are thus prioritized [4] [10].

Emergence of Non-Sulfonylurea NLRP3 Inhibitors: Addressing Limitations of Early Scaffolds

Early NLRP3 inhibitors faced significant limitations:

  • MCC950: This sulfonylurea-containing compound potently inhibits NLRP3 by blocking ASC oligomerization and NEK7-NLRP3 interaction. However, phase II trials for rheumatoid arthritis were halted due to hepatotoxicity at high doses (1,200 mg/day), attributed to its metabolically reactive furan moiety [1] [6].
  • Sulfonylurea-Based Compounds: Derivatives like glyburide (an antidiabetic drug) inhibit NLRP3 but carry hypoglycemia risk due to off-target effects on pancreatic KATP channels. Their acidic nature also promotes plasma protein binding, reducing target bioavailability [1] [6].
  • Clinical Failures: GDC-2394 (sulfonylurea scaffold) was terminated due to hepatotoxicity, while selnoflast showed limited therapeutic advantages [1] [9].

Table 2: Evolution of NLRP3 Inhibitors and Key Limitations

Compound ClassRepresentative AgentsMechanism of ActionKey Limitations
Sulfonylurea-basedMCC950, GlyburideBlocks NLRP3 ATPase activity, ASC oligomerizationHepatotoxicity, hypoglycemia risk, high protein binding
Sulfonamide-basedGDC-2394Targets NLRP3 NACHT domainHepatic enzyme inhibition (CYP2C9/CYP3A4)
BiologicsCanakinumabIL-1β neutralizationImmunosuppression, injection-only delivery
Non-sulfonylureaEmlenoflastDirect NEK7-NLRP3 disruptionImproved safety profile in preclinical studies

Non-sulfonylurea inhibitors represent a therapeutic advancement:

  • Structural Innovations: Compounds like Ex2AH (WO 2018167468 A1) replaced sulfonylurea with ester-substituted carbamates, eliminating hypoglycemia risk and improving metabolic stability [1] [6]. Emlenoflast exemplifies this class, featuring a furan-free scaffold designed to avoid reactive metabolite formation.
  • NT-0796: An isopropyl ester prodrug converted intracellulary to NDT-19795 (carboxylic acid). It demonstrates enhanced CNS penetration, making it suitable for neuroinflammation [1] [4].
  • Compound B6: A novel carbamate derivative inhibiting NLRP3 assembly (IC₅₀ = 10.69 nM) by disrupting NEK7-NLRP3 binding. It shows >95% hepatocyte viability at 500 μM versus MCC950’s <82% [6].

Table 3: Design Strategies for Non-Sulfonylurea NLRP3 Inhibitors

Design StrategyStructural ModificationAdvantageExample Compounds
Carbamate replacementSubstitution of sulfonylurea with carbamateReduced off-target effects, improved metabolic stabilityEmlenoflast, NT-0796
Prodrug engineeringEster masking of carboxylic acidsEnhanced cellular uptake, CNS penetrationNT-0796 (converted to NDT-19795)
Furan moiety eliminationRemoval of reactive furan ringsMitigated hepatotoxicity riskB6, Emlenoflast
Charge optimizationIntroduction of zwitterionic propertiesBalanced hydrophilicity/lipophilicity, improved solubilityDFV890

Emlenoflast’s molecular structure optimizes NLRP3 binding by targeting the NACHT domain’s Walker B motif, crucial for ATP hydrolysis. This disrupts NLRP3 oligomerization without affecting upstream priming signals (e.g., NF-κB) or other inflammasomes (NLRC4, AIM2) [1] [9]. Its non-sulfonylurea design minimizes drug-drug interactions and hypoglycemic risks, positioning it as a next-generation inhibitor currently in phase II trials for autoimmune and neurodegenerative disorders [1] [9].

Properties

CAS Number

1995067-59-8

Product Name

Emlenoflast

IUPAC Name

1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-(1-propan-2-ylpyrazol-3-yl)sulfonylurea

Molecular Formula

C19H24N4O3S

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C19H24N4O3S/c1-12(2)23-10-9-17(21-23)27(25,26)22-19(24)20-18-15-7-3-5-13(15)11-14-6-4-8-16(14)18/h9-12H,3-8H2,1-2H3,(H2,20,22,24)

InChI Key

MTOUOUSKXWSTAX-UHFFFAOYSA-N

SMILES

CC(C)N1C=CC(=N1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4

Canonical SMILES

CC(C)N1C=CC(=N1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.